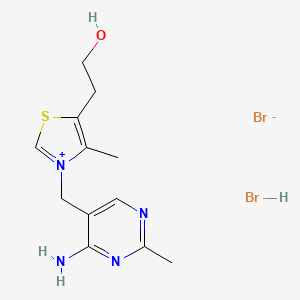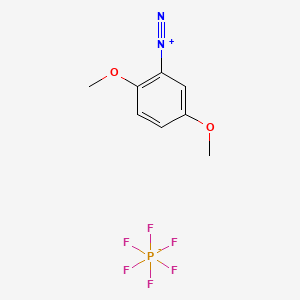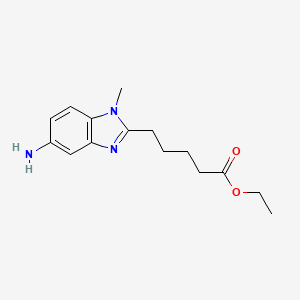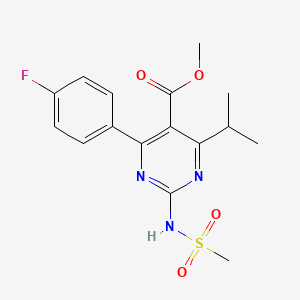
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate is an organic compound that features a unique combination of a butene backbone and a fluorinated pyridine ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate typically involves the reaction of 2-butene-1,4-diol with 5-fluoro-3-pyridinecarboxylic acid under esterification conditions. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid, and the reaction mixture is heated to facilitate the formation of the ester bond.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and pH, are crucial for the efficient production of this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The fluorine atom on the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atom under basic conditions.
Major Products
Oxidation: The major products are carboxylic acids.
Reduction: The major products are alcohols.
Substitution: The major products are substituted pyridines.
Wissenschaftliche Forschungsanwendungen
2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring enhances the compound’s ability to interact with enzymes and receptors, potentially leading to biological effects. The exact pathways and targets are still under investigation, but the compound’s structure suggests it may inhibit certain enzymes or modulate receptor activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Butene-1,4-diyl 3-pyridinecarboxylate: Lacks the fluorine atom, resulting in different reactivity and biological activity.
2-Butene-1,4-diyl 5-chloro-3-pyridinecarboxylate: The chlorine atom provides different electronic properties compared to fluorine.
2-Butene-1,4-diyl 5-bromo-3-pyridinecarboxylate: Bromine substitution leads to different steric and electronic effects.
Uniqueness
The presence of the fluorine atom in 2-Butene-1,4-diyl 5-fluoro-3-pyridinecarboxylate makes it unique compared to its analogs. Fluorine’s high electronegativity and small size influence the compound’s reactivity, stability, and biological activity, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
37744-21-1 |
|---|---|
Molekularformel |
C16H12F2N2O4 |
Molekulargewicht |
334.27 g/mol |
IUPAC-Name |
[(E)-4-(5-fluoropyridine-3-carbonyl)oxybut-2-enyl] 5-fluoropyridine-3-carboxylate |
InChI |
InChI=1S/C16H12F2N2O4/c17-13-5-11(7-19-9-13)15(21)23-3-1-2-4-24-16(22)12-6-14(18)10-20-8-12/h1-2,5-10H,3-4H2/b2-1+ |
InChI-Schlüssel |
RSPXMXIMKISAIY-OWOJBTEDSA-N |
Isomerische SMILES |
C1=C(C=NC=C1F)C(=O)OC/C=C/COC(=O)C2=CC(=CN=C2)F |
Kanonische SMILES |
C1=C(C=NC=C1F)C(=O)OCC=CCOC(=O)C2=CC(=CN=C2)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















